2-Fluorophenyl methyl sulfone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

1-fluoro-2-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO2S/c1-11(9,10)7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQGZMZPKOYPKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50984008 | |

| Record name | 1-Fluoro-2-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

654-47-7 | |

| Record name | 1-Fluoro-2-(methanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50984008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluorophenyl methyl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluorophenyl Methyl Sulfone

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the use of halogenated aromatic sulfones. We will explore the core characteristics of 2-Fluorophenyl methyl sulfone, a versatile building block whose unique electronic properties make it a valuable component in modern synthetic chemistry. This document provides an in-depth look at its structure, properties, synthesis, and applications, grounded in established scientific principles and practical laboratory insights.

Introduction to this compound

This compound, with CAS Number 654-47-7, is an organosulfur compound featuring a phenyl ring substituted with both a fluorine atom and a methyl sulfonyl group at the ortho position.[1] The methyl sulfone (–SO₂CH₃) group is a powerful electron-withdrawing moiety and a hydrogen bond acceptor, while the fluorine atom introduces polarity and can modulate metabolic stability and binding interactions.[2] This combination of functional groups makes this compound a useful synthon in the development of new chemical entities, particularly in agrochemicals and pharmaceuticals where precise control over molecular properties is paramount.[3][4] Its structure provides a scaffold for further chemical modification, enabling its incorporation into more complex molecular architectures.

Physicochemical and Structural Properties

The defining features of a chemical compound are its physical and structural properties. These data points are critical for predicting its behavior in chemical reactions, determining appropriate analytical methods, and ensuring safe handling.

Chemical Structure

The molecular structure consists of a benzene ring where a methyl sulfonyl group and a fluorine atom are attached to adjacent carbon atoms (positions 1 and 2).

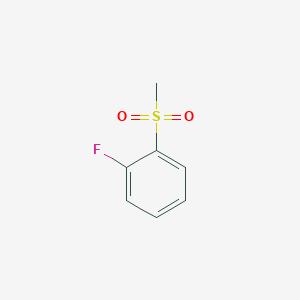

Caption: Chemical structure of this compound.

Key Physicochemical Data

The properties of this compound are summarized in the table below, compiled from various chemical data sources.[1][5][6][7]

| Property | Value | Reference |

| CAS Number | 654-47-7 | [1][6] |

| Molecular Formula | C₇H₇FO₂S | [1][5] |

| Molecular Weight | 174.19 g/mol | [1][5][6] |

| Appearance | Solid, Off-white powder | [6] |

| Melting Point | 48-52 °C | [1][6][7] |

| Boiling Point | 304.5 ± 34.0 °C (Predicted) | [1][7] |

| Density | ~0.975 g/cm³ | [1][5] |

| Flash Point | >110 °C | [1][6] |

| Solubility | Soluble in organic solvents like THF and dichloromethane. | [1] |

| InChI Key | DRQGZMZPKOYPKW-UHFFFAOYSA-N | [5][6] |

Synthesis and Manufacturing

The most common and reliable laboratory-scale synthesis of aryl sulfones is the oxidation of the corresponding aryl sulfide. This transformation is highly efficient and can be achieved using a variety of oxidizing agents. The precursor, 2-fluorophenyl methyl sulfide, is readily available or can be synthesized via nucleophilic aromatic substitution on 1,2-difluorobenzene or other suitable starting materials.

Synthetic Workflow Overview

The general strategy involves a two-step process: synthesis of the sulfide precursor followed by its oxidation to the desired sulfone. The oxidation step is the key transformation.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Oxidation of 2-Fluorophenyl Methyl Sulfide

This protocol describes the oxidation of 2-fluorophenyl methyl sulfide using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidant for this transformation.[1] The use of ~2 equivalents of m-CPBA ensures the complete conversion of the sulfide to the sulfone, avoiding the intermediate sulfoxide.

Materials:

-

2-Fluorophenyl methyl sulfide (1.0 equiv)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 equiv)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-fluorophenyl methyl sulfide (1.0 equiv) in dichloromethane (DCM, approx. 0.1-0.2 M).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

-

Addition of Oxidant: Add m-CPBA (2.2 equiv) portion-wise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not rise significantly. Causality Note: Portion-wise addition at 0 °C is crucial to control the exothermic reaction and prevent over-oxidation or side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfide is fully consumed.

-

Quenching: Upon completion, cool the mixture again to 0 °C. Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to destroy any excess peroxide, followed by saturated aqueous sodium bicarbonate solution to neutralize the by-product, m-chlorobenzoic acid. Self-Validation: Successful quenching is indicated by the cessation of any gas evolution and a pH > 7.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Drug Development

The methyl sulfone group is a key pharmacophore found in numerous approved drugs and clinical candidates.[2] Its strong electron-withdrawing nature, metabolic stability, and ability to act as a hydrogen bond acceptor make it a valuable functional group for modulating the physicochemical properties of a lead compound.

The this compound moiety can be considered a "bioisostere" or a functional mimic for other groups, allowing chemists to fine-tune properties such as:

-

Solubility: The polar sulfone group generally increases aqueous solubility compared to less polar analogs, which is a critical parameter for bioavailability.[2]

-

Metabolic Stability: The sulfone group is highly resistant to oxidative metabolism, which can increase the half-life of a drug candidate. The ortho-fluorine can also block potential sites of metabolism on the aromatic ring.

-

Binding Affinity: The sulfonyl oxygens are effective hydrogen bond acceptors, potentially forming key interactions with protein targets.[3]

-

Lipophilicity (logP): The introduction of a methyl sulfone group significantly reduces the lipophilicity of a molecule, which can improve its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[8]

While specific drugs containing the exact this compound fragment are not broadly highlighted, the general class of aryl sulfones is prevalent in molecules designed as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[9]

Safety, Handling, and Storage

As a responsible scientist, proper handling of all chemicals is mandatory. This compound should be handled with appropriate personal protective equipment (PPE).

-

Hazard Classifications: It is classified as acutely toxic if swallowed, a skin irritant, and can cause serious eye damage.[6]

-

Precautionary Measures: Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[6] Avoid breathing dust.

-

First Aid:

-

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

-

Skin: Wash with plenty of soap and water. Remove contaminated clothing.

-

Ingestion: If swallowed, rinse mouth and immediately call a poison center or doctor. Do NOT induce vomiting.

-

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1][7]

Always consult the most current Safety Data Sheet (SDS) from the supplier before use.

Conclusion

This compound is a valuable and versatile chemical building block for the modern research scientist. Its unique combination of a fluorine atom and a methyl sulfonyl group on an aromatic ring provides a powerful tool for modifying molecular properties in a predictable manner. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, will enable researchers to effectively incorporate this synthon into their discovery programs, accelerating the development of novel chemical entities for a wide range of applications.

References

- fluoromethyl phenyl sulfone. Organic Syntheses Procedure. [Link]

- Selective Oxidation of Organosulphides using m-CPBA as oxidant. Der Pharma Chemica. [Link]

- Recent applications of vinyl sulfone motif in drug design and discovery. Semantic Scholar. [Link]

- A reagent to access methyl sulfones.

- Preparation method of phenyl methyl sulphone derivatives.

- Phenyl methyl sulfone. The Royal Society of Chemistry. [Link]

- Sulfone synthesis by oxid

- Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry. [Link]

- A New Reagent to Access Methyl Sulfones. ChemRxiv. [Link]

- Recent applications of vinyl sulfone motif in drug design and discovery. Scribd. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. researchgate.net [researchgate.net]

- 3. Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]

- 4. yccskarad.com [yccskarad.com]

- 5. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]

- 8. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

1-Fluoro-2-(methylsulfonyl)benzene properties

An In-depth Technical Guide to 1-Fluoro-2-(methylsulfonyl)benzene for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the properties, synthesis, reactivity, and applications of 1-Fluoro-2-(methylsulfonyl)benzene. The content is structured to provide not only factual data but also field-proven insights into the causality behind its chemical behavior and utility in complex molecular synthesis.

Introduction: A Key Building Block in Modern Chemistry

1-Fluoro-2-(methylsulfonyl)benzene (CAS No. 654-47-7) is an aromatic organic compound that has garnered significant attention as a versatile building block in synthetic and medicinal chemistry.[1][2] Its unique electronic properties, stemming from the strategic placement of a strongly electron-withdrawing methylsulfonyl group ortho to a fluorine atom, render it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile is pivotal for its primary role as a reagent in the synthesis of complex molecules, including novel therapeutic agents. For instance, it is utilized in the creation of thiazolyl benzamides, which are investigated as allosteric glucokinase activators.[3]

Physicochemical and Spectroscopic Profile

The physical and chemical properties of a compound are foundational to its application in experimental design. Understanding these characteristics ensures proper handling, reaction setup, and purification.

Core Properties

A summary of the essential physicochemical properties of 1-Fluoro-2-(methylsulfonyl)benzene is presented below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 654-47-7 | [1][2][4] |

| Molecular Formula | C₇H₇FO₂S | [3] |

| Molecular Weight | 174.19 g/mol | [3] |

| Appearance | Solid | [3] |

| Melting Point | 46-49°C | [3] |

| Solubility | Slightly soluble in Chloroform and Methanol. | [3] |

| Storage | Recommended storage at -20°C in a freezer. | [3] |

Spectroscopic Data Analysis

Spectroscopic analysis is critical for the structural confirmation of 1-Fluoro-2-(methylsulfonyl)benzene. While raw spectra should be consulted from spectral databases, a foundational understanding of expected signals is crucial for experimental verification. Authoritative spectral data, including NMR, can be found at resources like BLD Pharm.[4]

-

¹H NMR: The proton NMR spectrum is expected to show distinct aromatic signals, with coupling patterns influenced by the fluorine and methylsulfonyl substituents. The methyl protons of the sulfonyl group will appear as a singlet in the aliphatic region.

-

¹³C NMR: The carbon NMR will display unique signals for each of the aromatic carbons, with their chemical shifts significantly influenced by the electronic effects of the substituents. Carbon-fluorine coupling will be observable for the carbon directly bonded to the fluorine and adjacent carbons.

-

IR Spectroscopy: The IR spectrum will feature characteristic absorption bands for the S=O stretches of the sulfonyl group (typically in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions) and the C-F bond stretch.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Chemical Reactivity: A Mechanistic Perspective

The utility of 1-Fluoro-2-(methylsulfonyl)benzene is intrinsically linked to its synthesis and subsequent reactivity, which is dominated by the principles of nucleophilic aromatic substitution.

Synthesis Pathway

A common and effective method for synthesizing related methylsulfonyl benzene compounds involves a Friedel-Crafts-type reaction. For example, a similar compound, 1,2-difluoro-4-(methylsulfonyl)benzene, is synthesized by reacting 1,2-difluorobenzene with methanesulfonic anhydride, using trifluoromethanesulfonic acid as a catalyst.[5] This approach highlights a general strategy where an activated sulfonic acid derivative is used to sulfonylate an aromatic ring.

Caption: General workflow for the synthesis of methylsulfonylated aryl fluorides.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 1-Fluoro-2-(methylsulfonyl)benzene is nucleophilic aromatic substitution (SNAr). This reaction is highly efficient due to the electronic architecture of the molecule.

Causality of Reactivity: The methylsulfonyl (-SO₂CH₃) group is a powerful electron-withdrawing group. Its presence at the ortho position to the fluorine atom significantly acidifies the aromatic ring, making it highly electrophilic and susceptible to attack by nucleophiles.[6][7] This electron withdrawal stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[7][8] The reaction proceeds via an addition-elimination mechanism .[9]

The Role of Fluorine: Interestingly, in SNAr reactions, fluorine is an excellent leaving group.[6] This is counterintuitive when compared to SN1 and SN2 reactions where the C-F bond is the strongest carbon-halogen bond. In SNAr, the rate-determining step is the initial nucleophilic attack on the ring, which breaks aromaticity.[9] The high electronegativity of fluorine enhances the electrophilicity of the carbon it is attached to, accelerating this initial attack. The subsequent elimination of the fluoride ion is a lower energy step that restores the favorable aromatic system.[6]

Caption: The two-step addition-elimination mechanism of SNAr.

Applications in Drug Discovery and Development

The predictable and efficient reactivity of 1-Fluoro-2-(methylsulfonyl)benzene makes it an invaluable tool for medicinal chemists. It serves as a key intermediate for introducing the 2-(methylsulfonyl)phenyl moiety into larger, more complex molecules. The fluorine atom acts as a handle, allowing for its displacement by various nucleophiles (e.g., amines, alcohols, thiols) to build the target molecular scaffold.

A prime example is its use as a reagent in the synthesis of thiazolyl benzamides, which have been explored as novel allosteric activators of glucokinase, a key regulatory enzyme in glucose metabolism and a target for type 2 diabetes therapies.[3] In this context, the SNAr reaction is a critical step for linking the core phenylsulfone unit to other parts of the drug molecule.

Safety, Handling, and Storage

As a laboratory reagent, adherence to strict safety protocols is mandatory when handling 1-Fluoro-2-(methylsulfonyl)benzene.

-

Hazard Identification : The compound is associated with specific hazard statements:

-

Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, clothing, and eye/face protection to prevent skin and eye contact.[10][11] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[10][11]

-

First-Aid Measures :

-

Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[10]

-

Skin : Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[10]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]

-

-

Storage : For long-term stability, the compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[10] The recommended storage temperature is -20°C in a freezer.[3]

-

Accidental Release : In case of a spill, use personal protective equipment, ensure adequate ventilation, and sweep up the material into a suitable container for disposal. Avoid dust formation.[10][12]

References

- 1-Fluoro-2-(methylsulfonyl)benzene - AOBChem. (n.d.).

- Bernasconi, C. F. (1978). Kinetic Behavior of Short-Lived Anionic σ Complexes. Accounts of Chemical Research, 11(4), 147–152.

- Dust, J. M., & Um, I.-H. (2007). H2O) Decides Rate-Limiting Step in SNAr Aminolysis of 1-Fluoro-2,4-dinitrobenzene with Secondary Amines: Importance of Brønsted-Type Analysis in Acetonitrile. The Journal of Organic Chemistry, 72(23), 8797–8806.

- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses Procedure.

- Nucleophilic Aromatic Substitution. (2019, July 12). YouTube.

- Nucleophilic Aromatic Substitution - Chemistry Steps. (n.d.).

- Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018, August 20). Master Organic Chemistry.

- Smith, M. B. (2020, February 2). Nucleophilic Aromatic Substitution. Chemistry LibreTexts.

- WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents. (n.d.).

Sources

- 1. 654-47-7 | 1-Fluoro-2-(methylsulfonyl)benzene - AiFChem [aifchem.com]

- 2. aobchem.com [aobchem.com]

- 3. 1-FLUORO-2-(METHYLSULFONYL)BENZENE CAS#: [m.chemicalbook.com]

- 4. 654-47-7|1-Fluoro-2-(methylsulfonyl)benzene|BLD Pharm [bldpharm.com]

- 5. WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds - Google Patents [patents.google.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. fishersci.ie [fishersci.ie]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Introduction: Unveiling a Versatile Synthetic Building Block

An In-depth Technical Guide to 2-Fluorophenyl Methyl Sulfone (CAS 654-47-7)

For Researchers, Scientists, and Drug Development Professionals

This compound, registered under CAS number 654-47-7, is an organosulfur compound that has emerged as a significant building block in modern organic synthesis.[1][2] Its structure, featuring a fluorine atom and a methylsulfonyl group positioned ortho to each other on a benzene ring, imparts a unique combination of reactivity and stability.[3][4] This strategic arrangement makes it a valuable precursor for the synthesis of complex, polysubstituted aromatic systems, which are cornerstones in the fields of medicinal chemistry and materials science.[5][6] The powerful electron-withdrawing nature of the sulfonyl group activates the ortho-positioned fluorine atom, rendering it susceptible to nucleophilic aromatic substitution, while also directing metalation to the adjacent carbon. This dual reactivity profile allows for sequential and site-selective functionalization, providing a powerful tool for molecular architects. This guide offers a comprehensive exploration of its properties, synthesis, reactivity, and applications, providing field-proven insights for its effective utilization in research and development.

Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its effective application in experimental design. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 654-47-7 | [1][3][4] |

| Molecular Formula | C₇H₇FO₂S | [1][3][7] |

| Molecular Weight | 174.19 g/mol | [1][2][3] |

| Appearance | Solid, off-white | [3][8] |

| Melting Point | 48-53 °C | [1][3][7] |

| Boiling Point | 304.5 °C at 760 mmHg (Predicted) | [1][7] |

| Density | 0.975 g/cm³ (Predicted) | [1] |

| Flash Point | > 110 °C (> 230 °F) | [1][3] |

| Topological Polar Surface Area | 42.5 Ų | [1] |

| Synonyms | 1-Fluoro-2-(methylsulfonyl)benzene | [3][4] |

| InChI Key | DRQGZMZPKOYPKW-UHFFFAOYSA-N | [1][3] |

-

¹H NMR: The spectrum would exhibit signals for the aromatic protons (typically in the δ 7.0-8.0 ppm range) showing complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methyl protons would appear as a singlet further upfield (typically δ 3.0-3.5 ppm).

-

¹³C NMR: Aromatic carbons would appear in the δ 120-160 ppm region, with the carbon directly bonded to fluorine showing a large one-bond C-F coupling constant. The methyl carbon would be found in the upfield region.

-

¹⁹F NMR: A single resonance would be expected, with its chemical shift influenced by the electronic environment of the aromatic ring.

-

IR Spectroscopy: Characteristic strong absorption bands for the sulfonyl group (S=O stretches) would be prominent, typically around 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch). C-F and C-S stretching vibrations would also be present.

-

Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 174, with characteristic fragmentation patterns involving the loss of SO₂CH₃, SO₂, and CH₃ groups.

Synthesis and Manufacturing: A Practical Approach

The most direct and common synthetic route to this compound is through the oxidation of its corresponding sulfide precursor, 2-fluorophenyl methyl sulfide. This transformation is a staple in organosulfur chemistry and can be achieved with high efficiency using a variety of oxidizing agents.[10][11] The causality behind this approach lies in the stepwise oxidation of the sulfur atom, which is readily converted from the sulfide (oxidation state -2) to the sulfone (oxidation state +2) with minimal side reactions when appropriate reagents are chosen.

Caption: General synthetic workflow for this compound.

Protocol: Oxidation of 2-Fluorophenyl Methyl Sulfide with Oxone

This protocol is adapted from established procedures for sulfide oxidation and represents a reliable, scalable method.[12] The choice of Oxone (potassium peroxymonosulfate) is justified by its effectiveness, safety, and ease of handling compared to other peroxy acids. The biphasic solvent system (methanol/water) ensures solubility for both the organic substrate and the inorganic oxidant.

Materials:

-

2-Fluorophenyl methyl sulfide

-

Oxone® (2KHSO₅·KHSO₄·K₂SO₄)

-

Methanol (MeOH)

-

Deionized Water

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve 2-fluorophenyl methyl sulfide (1.0 eq) in a mixture of methanol and water (e.g., a 1:1 v/v ratio).

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C. This is a critical self-validating step to control the initial exotherm of the oxidation.

-

Oxidant Addition: While stirring vigorously, add Oxone (approx. 2.2 eq) portion-wise over 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours.

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), checking for the disappearance of the starting sulfide.

-

Workup - Quenching & Extraction:

-

Once the reaction is complete, carefully quench any remaining oxidant by adding a saturated solution of sodium sulfite or sodium thiosulfate until a test with starch-iodide paper is negative.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the remaining aqueous solution with dichloromethane or ethyl acetate (3x volumes).

-

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. This removes acidic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The product, typically a solid, can be purified by recrystallization (e.g., from ethanol/hexane or isopropanol) or column chromatography on silica gel if necessary.

Core Reactivity and Mechanistic Pathways

The synthetic utility of this compound stems from two primary, electronically-driven reaction pathways: Nucleophilic Aromatic Substitution (SₙAr) and Directed ortho-Metalation (DoM).

Nucleophilic Aromatic Substitution (SₙAr)

The sulfonyl (–SO₂CH₃) group is a powerful electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density of the aromatic ring, particularly at the ortho and para positions. This electronic activation makes the ring susceptible to attack by nucleophiles. The fluorine atom at the C2 position serves as an excellent leaving group, facilitating a classic SₙAr mechanism.[13][14] This pathway is highly valuable for introducing a wide array of functionalities, including amines, ethers, and thioethers, by displacing the fluoride.[15][16][17]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Directed ortho-Metalation (DoM)

The sulfonyl group also functions as an effective Directed Metalation Group (DMG).[18][19] The oxygen atoms of the sulfonyl moiety can chelate with strong organolithium bases, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).[20][21] This chelation positions the base in close proximity to the C6 proton (ortho to the sulfonyl group), facilitating its abstraction over other aromatic protons. This generates a stabilized aryllithium intermediate, which can then be trapped by a variety of electrophiles (E⁺), leading to the formation of a 1,2,3-trisubstituted benzene derivative. This reaction pathway provides exquisite regiochemical control that is complementary to classical electrophilic aromatic substitution.[22]

Caption: Mechanism of Directed ortho-Metalation (DoM).

Applications in Drug Discovery and Development

The methyl sulfone motif is a privileged functional group in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6][23] It is valued for its ability to act as a hydrogen bond acceptor, improve metabolic stability, and modulate physicochemical properties like solubility and lipophilicity.[6] this compound serves as an ideal starting point for accessing novel chemical matter containing this important pharmacophore.

-

Scaffold Decoration for SAR: By leveraging the dual reactivity of SₙAr and DoM, medicinal chemists can rapidly generate libraries of analogues. For instance, a nucleophile can be introduced at the C2 position via SₙAr, followed by diverse electrophilic quenching at the C6 position via DoM. This allows for systematic exploration of the structure-activity relationship (SAR) around the core scaffold.

-

Synthesis of Heterocycles: The functional handles installed via SₙAr and DoM can be used in subsequent cyclization reactions to construct complex heterocyclic systems, which are prevalent in pharmaceuticals.

-

Fragment-Based Drug Design (FBDD): As a relatively small and functionalized aromatic ring, it can be used as a fragment for screening against biological targets or as a starting point for fragment elaboration and linking.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. The following information is synthesized from available Safety Data Sheets (SDS).[3][24]

-

Hazard Classification: It is classified as acutely toxic if swallowed, causes skin irritation, and can cause serious eye damage.[3] It may also cause respiratory irritation.[24]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[3]

-

Precautionary Statements:

-

Prevention: P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection/face protection).

-

Response: P301 + P312 (IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell), P302 + P352 (IF ON SKIN: Wash with plenty of water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

-

-

Personal Protective Equipment (PPE): Standard laboratory PPE is required, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[3] Use in a well-ventilated area or a chemical fume hood is mandatory.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound (CAS 654-47-7) is more than just a chemical intermediate; it is a strategically designed synthetic tool. Its predictable and versatile reactivity, governed by the interplay of the sulfonyl and fluoro substituents, provides chemists with reliable and regioselective methods for constructing complex aromatic molecules. From its straightforward synthesis to its powerful applications in SₙAr and DoM reactions, this compound offers an efficient gateway to novel structures for drug discovery, materials science, and beyond. A firm grasp of its underlying chemical principles, as outlined in this guide, is key to unlocking its full synthetic potential.

References

- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). Fluoromethyl phenyl sulfone, a reagent for the synthesis of fluoroalkenes. Organic Syntheses.

- Overberger, C. G., Gadea, R. A., Smith, J. A., & Kogon, I. C. (1953). Cyclic Sulfones.1 Preparation of 2,5-Di-(halophenyl)-3,4-dihydroxythiophene-1-dioxides. Journal of the American Chemical Society.

- MSDS of this compound. (n.d.). Chembase.

- 2-Fluorophenylmethylsulfone. (n.d.). LookChem.

- Harmata, M., et al. (2020). Preparation of S-2-halophenyl-2,1-benzothiazines. National Institutes of Health.

- Safety Data Sheet. (2025). Thermo Fisher Scientific.

- Smith, A. M., et al. (2016). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.

- Ortho-lithiation reaction of aryl-triflones. (2022). ResearchGate.

- Sulfone synthesis by oxidation. (n.d.). Organic Chemistry Portal.

- Trost, B. M., & Kalnmals, C. A. (2019). Selected syntheses and reactions of sulfones. ResearchGate.

- Directed ortho lithiation general mechanism. (n.d.). ResearchGate.

- Directed ortho metalation. (n.d.). Wikipedia.

- Recent Advances in the Synthesis of Sulfides, Sulfoxides and Sulfones via C-S Bond Construction from Non-Halide Substrates. (2020). MDPI.

- Directed Ortho Metalation. (n.d.). Myers Research Group, Harvard University.

- Dherange, B. D., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health.

- Reid, M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. National Institutes of Health.

- Directed (ortho) Metallation. (n.d.). University of Liverpool.

- Adhikari, S., et al. (2021). Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions. National Institutes of Health.

- Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. (2014). RSC Publishing.

- 4-Fluorophenyl methyl sulfone. (n.d.). SpectraBase.

- A New Reagent to Access Methyl Sulfones. (2024). ChemRxiv.

- A reagent to access methyl sulfones. (2025). National Institutes of Health.

- Sulfone, methyl phenyl. (n.d.). NIST WebBook.

- Recent Applications of Vinyl Sulfone Motif in Drug Design and Discovery. (2022). Scribd.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. scbt.com [scbt.com]

- 3. 2-Fluorphenylmethylsulfon 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound, TRC 1 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.nl]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. namiki-s.co.jp [namiki-s.co.jp]

- 7. 654-47-7 CAS MSDS (2-FLUOROPHENYLMETHYLSULFONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. Sulfone, methyl phenyl [webbook.nist.gov]

- 10. Sulfone synthesis by oxidation [organic-chemistry.org]

- 11. mdpi.com [mdpi.com]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 19. uwindsor.ca [uwindsor.ca]

- 20. researchgate.net [researchgate.net]

- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 22. researchgate.net [researchgate.net]

- 23. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 24. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Physical Properties of 2-Fluorophenyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluorophenyl methyl sulfone, with the IUPAC name 1-fluoro-2-(methylsulfonyl)benzene, is a fluorinated aromatic sulfone that holds significant interest within the realms of medicinal chemistry and materials science. The introduction of a fluorine atom onto the phenyl ring of the methyl sulfone scaffold can profoundly influence its physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding these fundamental physical properties is paramount for its effective utilization in drug design, synthesis, and the development of novel materials. This guide provides a comprehensive overview of the core physical characteristics of this compound, supported by experimental data and predictive analysis, to serve as a vital resource for the scientific community.

Molecular and Physicochemical Properties

A foundational understanding of a compound begins with its basic molecular and physical data. These parameters are critical for a range of applications from reaction stoichiometry to formulation development.

| Property | Value | Source(s) |

| CAS Number | 654-47-7 | [1][2][3] |

| Molecular Formula | C₇H₇FO₂S | [2][3][4] |

| Molecular Weight | 174.19 g/mol | [2][3][4] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 48-52 °C | [2][5] |

| Boiling Point | 304.5 °C at 760 mmHg | [6] |

| Density | 0.975 g/cm³ | [6] |

| Flash Point | 110 °C | [6] |

Solubility Profile

The solubility of a compound is a critical determinant of its utility, particularly in drug development, as it directly impacts bioavailability and formulation. While extensive quantitative data for this compound is not widely published, qualitative information and the behavior of analogous structures provide valuable insights.

Qualitative Solubility:

-

Slightly Soluble: Chloroform, Methanol[7]

Predicted Solubility in Common Solvents:

-

Water: Due to the presence of the polar sulfone group, some aqueous solubility is expected. However, the aromatic ring and the fluorine atom contribute to its lipophilic character, suggesting that its solubility in water is likely to be low.

-

Ethanol: As a polar protic solvent, ethanol is expected to be a reasonably good solvent for this compound, capable of hydrogen bonding with the sulfone's oxygen atoms.

-

Dimethyl Sulfoxide (DMSO): DMSO is a powerful, polar aprotic solvent known for its ability to dissolve a wide range of organic compounds. It is highly probable that this compound exhibits good solubility in DMSO.

The interplay between the polar sulfone group and the relatively nonpolar fluorinated aromatic ring governs the solubility profile. For drug development purposes, where aqueous solubility is often a key factor, the formulation of this compound might require the use of co-solvents or other solubility-enhancing techniques.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons and the methyl protons.

-

Aromatic Protons (δ 7.0-8.0 ppm): The four protons on the fluorophenyl ring will appear in the aromatic region. Due to the ortho-position of the fluorine and sulfonyl groups, these protons will experience complex splitting patterns (multiplets) arising from both proton-proton and proton-fluorine couplings. The electron-withdrawing nature of both the fluorine and sulfonyl groups will likely shift these protons downfield compared to benzene.

-

Methyl Protons (δ ~3.0-3.5 ppm): The three protons of the methyl group attached to the sulfone will appear as a singlet in the upfield region. The strong deshielding effect of the adjacent sulfonyl group will cause this singlet to appear significantly downfield compared to a typical methyl group on an aromatic ring. For comparison, the methyl protons of phenyl methyl sulfone appear around δ 3.07 ppm[1].

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 115-165 ppm): The six carbons of the fluorophenyl ring will resonate in this region. The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 240-250 Hz, resulting in a doublet. The other aromatic carbons will also show smaller two-, three-, and four-bond couplings to fluorine. The carbon attached to the sulfonyl group is also expected to be significantly downfield.

-

Methyl Carbon (δ ~44 ppm): The methyl carbon will appear as a single peak, shifted downfield due to the electronegativity of the sulfonyl group. For instance, the methyl carbon in phenyl methyl sulfone resonates at approximately δ 44.4 ppm[1].

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is particularly useful for identifying the presence of the sulfone functional group.

-

S=O Stretching: The most characteristic absorptions for a sulfone group are the strong, sharp peaks corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. These are typically observed in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric) [8][9].

-

C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the region of 1250-1000 cm⁻¹ .

-

Aromatic C-H Stretching: These will appear as a group of weak to medium bands above 3000 cm⁻¹ .

-

Aromatic C=C Stretching: Medium to weak absorptions will be present in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (Predicted)

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak [M]⁺ at m/z = 174. The fragmentation pattern would be expected to involve the loss of the methyl group (·CH₃) to give a fragment at m/z = 159, and the loss of the entire methylsulfonyl group (·SO₂CH₃) to give a fluorophenyl cation at m/z = 95.

Experimental Protocols

To ensure the scientific integrity and reproducibility of data, standardized experimental procedures for determining key physical properties are essential.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a robust indicator of its purity. A sharp melting range (typically 0.5-1 °C) is characteristic of a pure compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is reported as the melting point.

Qualitative Solubility Determination

This protocol provides a systematic approach to assess the solubility of this compound in various solvents, which is crucial for selecting appropriate solvents for reactions, purifications, and formulations.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed into a series of clean, dry test tubes.

-

Solvent Addition: A measured volume of the test solvent (e.g., 1 mL of water, ethanol, DMSO, etc.) is added to each test tube.

-

Agitation: The test tubes are vigorously agitated (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes) to facilitate dissolution.

-

Observation: The samples are visually inspected for the presence of undissolved solid. The solubility is classified as:

-

Soluble: No visible solid particles.

-

Slightly Soluble: A significant portion of the solid has dissolved, but some remains.

-

Insoluble: The majority of the solid remains undissolved.

-

Logical Workflow for Compound Characterization

The following diagram illustrates a logical workflow for the physical and spectroscopic characterization of a novel compound like this compound.

Caption: A logical workflow for the comprehensive physicochemical characterization of a synthesized compound.

Conclusion

This technical guide has provided a detailed overview of the known and predicted physical properties of this compound. The compiled data on its molecular characteristics, solubility, and spectroscopic profile serves as a critical resource for researchers in drug discovery and materials science. The inclusion of standardized experimental protocols and a logical workflow for characterization further enhances the practical utility of this guide. As the applications of fluorinated sulfones continue to expand, a thorough understanding of their fundamental physical properties will remain indispensable for driving innovation in these fields.

References

- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (n.d.).

- for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. (n.d.).

- Phenyl methyl sulfone - The Royal Society of Chemistry. (n.d.).

- Supporting Information for - The Royal Society of Chemistry. (n.d.).

- 3 - Supporting Information. (n.d.).

- Infrared Spectra of Sulfones and Related Compounds - ResearchGate. (2025, August 6).

- 1-fluoro-2-((methylsulfonyl)methyl)benzene - PubChemLite. (n.d.).

- Electronic Supplementary Information - The Royal Society of Chemistry. (n.d.).

Sources

- 1. rsc.org [rsc.org]

- 2. rsc.org [rsc.org]

- 3. scbt.com [scbt.com]

- 4. 1-Fluoro-4-(methylsulphonyl)benzene | C7H7FO2S | CID 67994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 1-FLUORO-2-(METHYLSULFONYL)BENZENE CAS#: [m.chemicalbook.com]

- 8. PubChemLite - 1-fluoro-2-((methylsulfonyl)methyl)benzene (C8H9FO2S) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

Introduction: The Strategic Role of Fluorinated Aryl Sulfones in Modern Chemistry

An In-depth Technical Guide to 2-Fluorophenyl Methyl Sulfone: Synthesis, Characterization, and Applications

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate metabolic stability, lipophilicity, and binding affinity. Similarly, the aryl sulfone moiety is a privileged structure, prized for its chemical stability, rigid conformation, and ability to engage in hydrogen bonding. The strategic combination of these two features in a single scaffold, as seen in this compound, creates a versatile building block with significant potential for researchers in medicinal chemistry and materials science.

This guide provides an in-depth technical overview of this compound (CAS 654-47-7). We will move beyond simple data recitation to explore the causality behind its synthesis, the logic of its structural characterization, and the chemical principles governing its application. This document is intended for professionals who require not just data, but actionable, field-proven insights into leveraging this compound in their research endeavors.

Core Molecular Properties and Physicochemical Data

This compound is a crystalline solid at room temperature. Its core identity is defined by a benzene ring substituted with a fluorine atom and a methyl sulfone group at the ortho positions. This specific arrangement imparts distinct electronic and steric properties that govern its reactivity.

The fundamental molecular and physical properties are summarized below for rapid reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇FO₂S | [1][2] |

| Molecular Weight | 174.19 g/mol | [1][2] |

| CAS Number | 654-47-7 | [2] |

| IUPAC Name | 1-Fluoro-2-(methylsulfonyl)benzene | [1] |

| Synonyms | 2-Fluorophenylmethylsulfone | [1] |

| Melting Point | 48-53 °C | Alfa Aesar |

| Boiling Point | 304.5 °C at 760 mmHg | Alfa Aesar |

| Flash Point | > 110 °C (> 230 °F) | Sigma-Aldrich |

| Appearance | White to off-white solid | N/A |

Synthesis and Mechanistic Considerations

The most reliable and scalable synthesis of this compound is a two-step process starting from a commercially available precursor, 2-fluorothiophenol. This approach ensures high purity and yield by first forming the more stable thioether, which is then cleanly oxidized to the target sulfone.

Diagram: Synthetic Workflow

Caption: Two-step synthesis of this compound.

Part 1: Synthesis of 2-Fluorophenyl Methyl Sulfide (Precursor)

Causality: The synthesis begins with the S-methylation of 2-fluorothiophenol. A weak base like potassium carbonate is chosen because it is sufficient to deprotonate the acidic thiol (pKa ~6-7) to its corresponding thiophenolate anion. This nucleophile then readily attacks an electrophilic methyl source, such as methyl iodide, via an Sₙ2 reaction. Acetone is an ideal solvent as it is polar enough to dissolve the reagents but aprotic, preventing unwanted side reactions. The reaction proceeds efficiently at room temperature, making it a robust and energy-efficient process.

Experimental Protocol:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-fluorothiophenol (5.00 g, 39.0 mmol, 1.0 equiv).

-

Dissolve the thiol in 100 mL of acetone.

-

Add anhydrous potassium carbonate (8.08 g, 58.5 mmol, 1.5 equiv) to the solution. The mixture will become a suspension.

-

Add methyl iodide (2.92 mL, 6.66 g, 46.8 mmol, 1.2 equiv) dropwise at room temperature.

-

Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) until the starting thiol is consumed.

-

Upon completion, filter the suspension to remove the potassium carbonate.

-

Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Redissolve the oil in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2-fluorophenyl methyl sulfide as a clear oil, which can be used in the next step without further purification.

Part 2: Oxidation to this compound

Causality: The oxidation of the electron-rich sulfide to the sulfone is the critical step. Oxone® (potassium peroxymonosulfate) is the oxidant of choice for its effectiveness, safety, and simple workup.[3] The reaction proceeds in a biphasic system of methanol and water, which ensures solubility for both the organic sulfide and the inorganic oxidant. The oxidation occurs in two stages: sulfide to sulfoxide, then sulfoxide to sulfone. Using a stoichiometric excess of Oxone ensures the reaction goes to full completion to the sulfone. This method avoids the use of harsh or toxic transition-metal catalysts.[4]

Experimental Protocol:

-

In a 500 mL round-bottom flask, dissolve the crude 2-fluorophenyl methyl sulfide (approx. 39.0 mmol) from the previous step in 150 mL of methanol.

-

In a separate beaker, prepare a solution of Oxone® (48.0 g, 78.0 mmol, 2.0 equiv) in 150 mL of deionized water.

-

Cool the sulfide solution in an ice bath to 0-5 °C.

-

Add the Oxone® solution dropwise to the stirring sulfide solution over 30 minutes, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours. Monitor by TLC for the disappearance of the intermediate sulfoxide and starting sulfide.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add 100 mL of water to the remaining aqueous slurry and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate (1 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude solid can be purified by recrystallization from a mixture of ethanol and water to afford this compound as a white crystalline solid.

Structural Characterization: A Predictive Approach

For a molecule to be used with confidence, its structure must be unambiguously confirmed. While direct spectral data is ideal, a senior scientist can predict the key features of NMR spectra based on the known effects of the functional groups.

Expected ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show two distinct regions: the aromatic region and the aliphatic region.

-

Aromatic Region (δ 7.2-8.1 ppm): The four protons on the benzene ring will appear as complex multiplets due to proton-proton and proton-fluorine couplings. The proton ortho to the sulfone group and meta to the fluorine (H6) is expected to be the most downfield due to the strong electron-withdrawing effect of the adjacent sulfone.

-

Aliphatic Region (δ ~3.2 ppm): The three protons of the methyl group (–SO₂CH₃) will appear as a sharp singlet. Its downfield shift compared to a typical methyl group is due to the deshielding effect of the attached sulfonyl group.

Expected ¹³C NMR Spectrum (100 MHz, CDCl₃)

The carbon NMR will provide a clear fingerprint of the carbon skeleton.

-

Aromatic Carbons (δ 115-165 ppm): Six signals are expected. The carbon directly attached to the fluorine (C2) will show a large one-bond carbon-fluorine coupling constant (¹JCF ≈ 250 Hz) and will be the most downfield. The carbon attached to the sulfonyl group (C1) will also be significantly downfield.

-

Aliphatic Carbon (δ ~45 ppm): A single signal for the methyl carbon is expected.

Reactivity and Applications in Drug Development

The true value of this compound lies in its predictable reactivity, making it a strategic building block. Its primary application stems from its use as a reagent in the synthesis of thiazolyl benzamides, which function as novel allosteric glucokinase activators for potential diabetes treatment.[5]

Core Reactivity Principle: Nucleophilic Aromatic Substitution (SₙAr)

The molecule is highly activated towards Nucleophilic Aromatic Substitution (SₙAr). Both the ortho-fluorine and the ortho-sulfonyl group are strongly electron-withdrawing, polarizing the aromatic ring and making the carbons attached to them electrophilic. The fluorine atom is an excellent leaving group in SₙAr reactions. This allows for the strategic introduction of nucleophiles, a common tactic in building complex drug-like molecules.

Diagram: SₙAr Reactivity

Caption: SₙAr reaction pathway for this compound.

This reactivity profile allows chemists to readily couple this fragment with amines, alcohols, and other nucleophiles, making it a valuable synthon for constructing diverse chemical libraries for high-throughput screening.

Safety and Handling

As with any laboratory chemical, proper handling is paramount. This compound is classified as an irritant and requires appropriate personal protective equipment (PPE).

-

Hazard Classifications: Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Serious Eye Damage (Category 1); Specific Target Organ Toxicity - Single Exposure (Respiratory system) (Category 3).

-

Signal Word: Danger

-

Handling: Use in a well-ventilated fume hood. Wear protective gloves, safety glasses with side shields, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound is more than just a chemical with a defined molecular weight and formula. It is a strategically designed building block whose value is derived from the interplay of its fluoro and sulfonyl functional groups. A thorough understanding of its synthesis, characterization, and inherent reactivity empowers researchers to employ it effectively in the rational design of complex molecules, particularly in the field of drug discovery. The protocols and insights provided herein serve as a self-validating framework for the confident application of this versatile compound.

References

- McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses.

- MDPI. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules.

Sources

2-Fluorophenyl methyl sulfone safety and handling

An In-depth Technical Guide to the Safe Handling of 2-Fluorophenyl Methyl Sulfone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling protocols for this compound (CAS No. 654-47-7). It is intended for laboratory personnel and professionals in drug development who work with this compound. The information herein is synthesized from authoritative safety data sheets and chemical handling resources to ensure a high standard of scientific integrity and practical applicability.

Chemical and Physical Identity

This compound, with the empirical formula C₇H₇FO₂S, is a solid organic compound. Understanding its physical properties is foundational to its safe handling.

| Property | Value | Source |

| CAS Number | 654-47-7 | [1] |

| Molecular Weight | 174.19 g/mol | [1] |

| Appearance | Solid | |

| Melting Point | 48-52 °C | [2] |

| Flash Point | > 110 °C (> 230 °F) | |

| Synonyms | 1-Fluoro-2-(methylsulfonyl)benzene |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS).[3] The primary hazards are associated with ingestion, skin and eye contact, and respiratory irritation.

GHS Pictograms:

-

Corrosion (GHS05)

-

Exclamation Mark (GHS07)

Signal Word: Danger [3]

Hazard Statements:

-

H302: Harmful if swallowed.[3]

-

H315: Causes skin irritation.[3]

-

H318: Causes serious eye damage.[3]

-

H335: May cause respiratory irritation.[3]

Precautionary Statements: A detailed list of precautionary statements can be found in the safety data sheet for this compound.[3]

Risk Assessment and Hierarchy of Controls

A thorough risk assessment should be conducted before handling this compound. The hierarchy of controls should be applied to minimize exposure.

Caption: Hierarchy of controls for managing risks associated with this compound.

Safe Handling and Storage

Handling

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]

-

Personal Contact: Avoid all personal contact, including inhalation of dust.[5] Do not eat, drink, or smoke when using this product.[3][6]

-

Dust Formation: Avoid generating dust. Use dry clean-up procedures and avoid sweeping.[5]

Storage

-

Conditions: Store in a well-ventilated place. Keep the container tightly closed.[3] The storage class is 11 for combustible solids.

-

Incompatibilities: Avoid contact with strong oxidizing agents.[5]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

| PPE Category | Recommendation | Source |

| Eye/Face Protection | Safety goggles or chemical safety glasses as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [7] |

| Skin Protection | Chemical-resistant gloves and a lab coat. | [4] |

| Respiratory Protection | A dust mask (type N95 or equivalent) should be used if dust is generated. |

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3][8]

-

In Case of Skin Contact: Immediately wash with plenty of water.[3][8] Remove contaminated clothing and wash it before reuse.[3]

-

In Case of Eye Contact: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.[3]

-

If Swallowed: Rinse mouth. Get medical help.[3]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or foam.[9]

-

Hazardous Combustion Products: During a fire, this material may produce carbon monoxide, carbon dioxide, and sulfur oxides.

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.

Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation and wear appropriate PPE.

-

Environmental Precautions: Prevent the material from entering drains or water courses.[10]

-

Cleanup Methods: Sweep up the material and place it in a suitable, labeled container for disposal.[5]

Disposal Considerations

Waste containing this compound should be treated as hazardous chemical waste.[4] Do not dispose of it down the drain.[4] All waste must be handled in accordance with local, state, and federal regulations.[5] It is recommended to use a licensed hazardous waste disposal service.[4]

Toxicological Information

The toxicological properties of this compound have not been fully investigated. It is classified as acutely toxic if swallowed (Category 4). It is also known to cause skin irritation, serious eye damage, and respiratory irritation.[3] The target organ for single exposure toxicity is the respiratory system.

References

- GHS 11 (Rev.11) SDS Word 下载CAS: 654-47-7 Name: this compound. Hangzhou Zhishan Technology Co., Ltd. [Link]

- First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

- SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]

- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR

- Material Safety Data Sheet Phenyl sulfone. West Liberty University. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 654-47-7 CAS MSDS (2-FLUOROPHENYLMETHYLSULFONE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 654-47-7 Name: this compound [xixisys.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. artsci.usu.edu [artsci.usu.edu]

- 7. fishersci.com [fishersci.com]

- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Fluorinated Sulfone Compounds: Synthesis, Properties, and Applications in Modern Drug Discovery

An In-depth Technical Guide:

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide range of physicochemical and pharmacological properties. When combined with the robust and polar sulfone moiety, the resulting fluorinated sulfone functionalities provide a unique chemical space for innovation. This guide offers a comprehensive technical overview of fluorinated sulfone compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing the properties of these compounds, explore key synthetic methodologies with detailed protocols, discuss essential characterization techniques, and highlight their impactful applications, particularly in the realm of drug discovery.

Part 1: The Fluoro-Sulfonyl Moiety: A Synergy of Potent Properties

The Sulfone Group: A Pillar of Stability and Polarity in Medicinal Chemistry

The sulfone group (R-SO₂-R') is a well-established functional group in drug design. Its defining features include a central sulfur atom in a high oxidation state (+6) double-bonded to two oxygen atoms. This arrangement results in a tetrahedral geometry, rendering the sulfone group metabolically stable and resistant to enzymatic degradation. The highly polarized S=O bonds make the sulfone group a strong hydrogen bond acceptor, enabling crucial interactions with biological targets. Furthermore, its water solubility can be advantageous for improving the pharmacokinetic profile of a drug candidate.

The Transformative Influence of Fluorine

The introduction of fluorine, the most electronegative element, into an organic molecule imparts a range of profound effects:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, making it highly resistant to metabolic cleavage by cytochrome P450 enzymes. This often leads to an increased half-life of the drug.

-

Modulation of Basicity: The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines, which can be crucial for optimizing a drug's ionization state at physiological pH.

-

Lipophilicity Tuning: While a single fluorine atom can increase lipophilicity, polyfluorination, as in a trifluoromethyl group, can paradoxically decrease it by creating a polarized molecular surface. This allows for fine-tuning of a molecule's solubility and permeability.

-

Conformational Control: Fluorine can influence molecular conformation through steric and electronic effects, including the gauche effect, which can pre-organize a molecule into a bioactive conformation.

The Synergy: Unique Properties of Fluorinated Sulfones

The combination of a sulfone group and fluorine atoms on the same or adjacent carbon atoms creates a powerful synergy, amplifying their individual effects. The potent electron-withdrawing properties of both the sulfone and fluorine(s) dramatically increase the acidity of α-protons, a feature that can be exploited in synthesis. This combination also enhances the metabolic stability and can serve as a unique bioisostere for other functional groups, such as phosphates or carboxylic acids, by mimicking their geometry and electrostatic potential.

Caption: Synergistic effects of combining sulfone and fluorine moieties.

Part 2: Synthetic Strategies for Fluorinated Sulfones

The synthesis of fluorinated sulfones can be approached in several ways, primarily by either introducing fluorine to a pre-existing sulfone or by constructing the sulfone group onto a fluorinated precursor.

Oxidation of Fluorinated Sulfides

A common and reliable method for preparing fluorinated sulfones is the oxidation of the corresponding fluorinated sulfides. This two-step process involves the initial formation of a sulfoxide, which is then further oxidized to the sulfone.

-

Common Oxidants: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used reagent for this transformation. Other oxidants include hydrogen peroxide, Oxone®, and potassium permanganate. The choice of oxidant can depend on the presence of other functional groups in the molecule.

Nucleophilic Fluorination of α-Halosulfones

This method involves the displacement of a halide (typically bromine or chlorine) at the α-position to the sulfone with a fluoride ion.

-

Fluoride Sources: Common sources of nucleophilic fluoride include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF). The choice of fluoride source and solvent is critical for the reaction's success.

-

Reagents and Equipment:

-

(2-bromo-1-phenylethan-1-yl)(phenyl)sulfone (1.0 eq)

-

Spray-dried potassium fluoride (3.0 eq)

-

Tetrabutylammonium bromide (TBAB) (0.1 eq)

-

Acetonitrile (anhydrous)

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

-

-

Procedure:

-

To a solution of (2-bromo-1-phenylethan-1-yl)(phenyl)sulfone in anhydrous acetonitrile, add spray-dried potassium fluoride and TBAB.

-

Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove excess KF and other insoluble salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

-

Electrophilic Fluorination of Sulfone-Stabilized Carbanions

This approach involves the deprotonation of the acidic α-proton of a sulfone to generate a carbanion, which is then quenched with an electrophilic fluorine source.

-

Bases: Strong bases like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) are typically used to generate the carbanion at low temperatures.

-

Electrophilic Fluorine Sources: N-Fluorobenzenesulfonimide (NFSI) and Selectfluor® (F-TEDA-BF₄) are common electrophilic fluorinating reagents.

-

Reagents and Equipment:

-

Benzyl phenyl sulfone (1.0 eq)

-

n-Butyllithium (1.1 eq) in hexanes

-

N-Fluorobenzenesulfonimide (NFSI) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Schlenk line or argon/nitrogen atmosphere setup, dry glassware

-

Standard work-up and purification equipment

-

-

Procedure:

-

Dissolve benzyl phenyl sulfone in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere.

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise via syringe. The solution may change color, indicating carbanion formation. Stir for 30 minutes at -78°C.

-

In a separate flask, dissolve NFSI in anhydrous THF.

-

Add the NFSI solution to the carbanion solution dropwise at -78°C.

-

Allow the reaction to stir at -78°C for 1-2 hours, monitoring by TLC.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the mixture to warm to room temperature, then extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

-

Caption: A generalized workflow for the synthesis and purification of fluorinated sulfones.

Part 3: Characterization of Fluorinated Sulfone Compounds

The unambiguous characterization of fluorinated sulfones is crucial. A combination of spectroscopic techniques is typically employed.

| Technique | Key Features for Fluorinated Sulfones |

| ¹⁹F NMR Spectroscopy | Provides direct evidence of fluorine incorporation. The chemical shift, multiplicity, and coupling constants (J-coupling) with neighboring protons (¹H) or carbons (¹³C) are diagnostic. |

| ¹H and ¹³C NMR | The electron-withdrawing sulfone and fluorine groups cause significant downfield shifts for adjacent protons and carbons. H-F and C-F coupling can be observed. |

| Mass Spectrometry | Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition. Fragmentation patterns can also offer structural clues. |

| Infrared (IR) Spectroscopy | Strong absorption bands characteristic of the S=O stretches are typically observed in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). C-F bond stretches appear in the 1400-1000 cm⁻¹ region. |

Part 4: Applications in Drug Discovery

The unique properties of fluorinated sulfones make them highly valuable in drug design.

Bioisosteric Replacement

The fluorinated sulfone moiety can act as a non-classical bioisostere for other functional groups. For example, a difluoromethylsulfone group can mimic a phosphate group, offering similar steric and electronic properties but with improved metabolic stability and cell permeability.

Caption: Bioisosteric relationship between phosphate and difluoromethylsulfone.

Case Study: Bepridil